molecular formula C12H22O2S B8623252 Cycloheptyl 4-(methylsulfanyl)butanoate CAS No. 103604-32-6

Cycloheptyl 4-(methylsulfanyl)butanoate

Cat. No. B8623252
M. Wt: 230.37 g/mol
InChI Key: XZQOTVCXEBDHGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04590082

Procedure details

Into a 250 ml reaction flask equipped with magnetic stirrer, heating mantle, thermometer, nitrogen sparger and reflux condenser are placed 11.4 cycloheptanol; 8.1 grams of the ethyl ester of 4-(methylthio)butyric acid and 0.5 grams of a 25% methanolic solution of sodium methoxide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ethyl ester
Quantity
8.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:9][S:10][CH2:11][CH2:12][CH2:13][C:14](O)=[O:15].C[O-].[Na+]>>[CH:1]1([O:8][C:14](=[O:15])[CH2:13][CH2:12][CH2:11][S:10][CH3:9])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCCC1)O
Step Two
Name
ethyl ester
Quantity
8.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CSCCCC(=O)O
Step Four
Name
methanolic solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 250 ml reaction flask
CUSTOM
Type
CUSTOM
Details
equipped with magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
heating mantle
TEMPERATURE
Type
TEMPERATURE
Details
thermometer, nitrogen sparger and reflux condenser

Outcomes

Product
Name
Type
Smiles
C1(CCCCCC1)OC(CCCSC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.